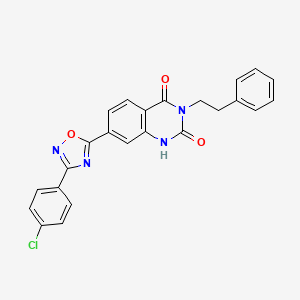
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Kinase Inhibition
Initial studies on related structures have identified compounds as competitive inhibitors of kinases like lck, which is crucial in T-cell activation and signaling. These compounds, including similar quinazoline derivatives, have shown potential in enhancing potency against target kinases and improving efficacy in cellular assays through structural modifications (Snow et al., 2002).
Antimicrobial Activity
Synthesis and evaluation of tetrahydroquinazoline derivatives of benzo[b]thiophene have demonstrated good to moderate antimicrobial activities against bacteria and fungi, highlighting the potential of quinazoline derivatives as antimicrobial agents (Bhatt et al., 2015).
Biological Applications
The development of novel compounds based on lawsone, including derivatives involving quinazoline frameworks, has shown promising antioxidant and antitumor activities. These studies indicate the potential of quinazoline derivatives in therapeutic applications, supported by spectral analysis and density functional theory (DFT) studies (Hassanien et al., 2022).
Ionotropic Glutamate Receptors Antagonism
Research into 3-hydroxyquinazoline-2,4-dione derivatives has revealed their potential as new antagonists at ionotropic glutamate receptors. These findings suggest that specific structural modifications in quinazoline derivatives can significantly influence their affinity and selectivity towards different receptor subtypes, offering insights into the development of novel neuroprotective agents (Colotta et al., 2012).
Synthesis and Characterization
The chemical synthesis and structural characterization of quinazoline derivatives continue to be an active area of research. Studies have reported the synthesis of various quinazoline derivatives, exploring their crystal structures and reactivity. These efforts contribute to a deeper understanding of the chemical properties and potential applications of quinazoline derivatives in scientific research (Candan et al., 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine, which is then reacted with 3-bromophenethylamine to form the second intermediate, 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chlorobenzoic acid", "thionyl chloride", "hydrazine hydrate", "3-bromophenethylamine", "2-chloro-3-nitrobenzoic acid", "sodium methoxide", "sodium hydride", "ethyl acetate", "dimethylformamide", "acetic anhydride", "triethylamine", "pyridine", "acetonitrile", "chloroform", "methanol", "water" ], "Reaction": [ "4-chlorobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoyl chloride.", "4-chlorobenzoyl chloride is then reacted with hydrazine hydrate to form 4-chlorophenylhydrazine.", "4-chlorophenylhydrazine is reacted with 2-chloro-3-nitrobenzoic acid in the presence of sodium methoxide to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine.", "3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine is then reacted with 3-bromophenethylamine in the presence of sodium hydride to form 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "The final product is purified using a combination of column chromatography and recrystallization from a mixture of chloroform and methanol." ] } | |
CAS番号 |
1207032-64-1 |
分子式 |
C24H17ClN4O3 |
分子量 |
444.88 |
IUPAC名 |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31) |
InChIキー |
KPTAQNXMASCJCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





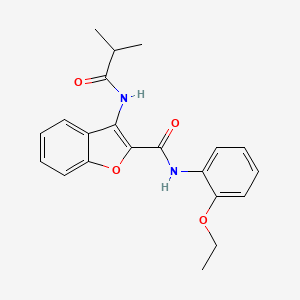
![2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2667446.png)
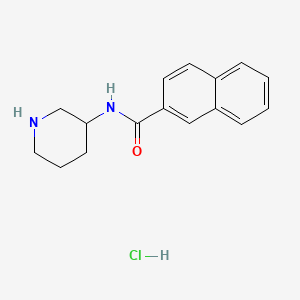
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2667451.png)
![(E)-N-(4-butylphenyl)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2667453.png)

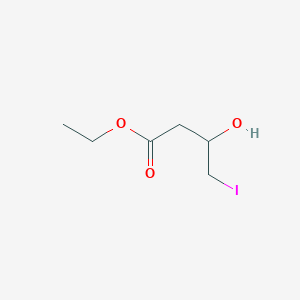
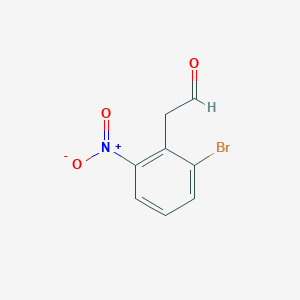
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2667458.png)
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2667459.png)

![Ethyl 4'-fluoro-3-(furan-2-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2667461.png)